molecular formula C11H11NO2S2 B8440442 2-Methylsulfanylthieno[2,3-b]pyridine-3-carboxylic Acid Ethyl Ester

2-Methylsulfanylthieno[2,3-b]pyridine-3-carboxylic Acid Ethyl Ester

Cat. No. B8440442
M. Wt: 253.3 g/mol
InChI Key: HBIKYHBCHBLVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylsulfanylthieno[2,3-b]pyridine-3-carboxylic Acid Ethyl Ester is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylsulfanylthieno[2,3-b]pyridine-3-carboxylic Acid Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylsulfanylthieno[2,3-b]pyridine-3-carboxylic Acid Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11NO2S2

Molecular Weight

253.3 g/mol

IUPAC Name

ethyl 2-methylsulfanylthieno[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C11H11NO2S2/c1-3-14-10(13)8-7-5-4-6-12-9(7)16-11(8)15-2/h4-6H,3H2,1-2H3

InChI Key

HBIKYHBCHBLVJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=N2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl (2-chloropyridin-3-yl)acetate (D. H. Bremner et al., Synthesis, 1997, 949) (8.0 g, 40.0 mmol) and carbon disulfide (3.18 g, 42.0 mmol) in DMSO (100 mL) was added sodium hydride portionwise (2.4 g, 60.0 mmol). After 60 minutes stifling at room temperature the mixture was heated at 80° C. for 2 hours. After this time the reaction mixture was allowed to cool to room temperature and methyl iodide (7.6 g, 54.0 mmol) added. After 18 hours ice (50 mL) was added and a yellow precipitate formed which was isolated via filtration to give the title compound as a grey solid (7.95 g, 78%). δH (DMSO-d6) 8.60 (1H, dd, J 1.6, 8.2 Hz), 8.46, (1H, dd, J 1.6, 4.6 Hz), 7.35 (1H, dd, J 4.6, 8.2 Hz), 4.48 (2H, q, J 7.1 Hz), 2.71, (3H, s), 1.49 (3H, t, J 7.1 Hz).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
78%

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